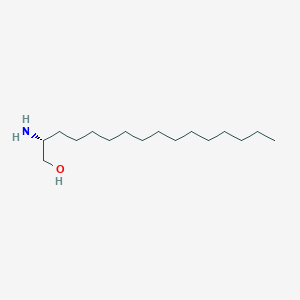
1-Hexadecanol, 2-amino-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanol, 2-amino-, (2R)-, also known as (2R)-2-amino-1-hexadecanol, is a chiral amino alcohol with the molecular formula C16H35NO. This compound is characterized by a long hydrocarbon chain and an amino group attached to the second carbon atom, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexadecanol, 2-amino-, (2R)- can be synthesized through several methods. One common approach involves the reduction of 2-nitrohexadecanol, which can be prepared by the nitration of hexadecanol. The reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions.
Another method involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the (2R) configuration. This can be achieved through the use of chiral amines or amino acids as starting materials, followed by a series of protection, functional group transformation, and deprotection steps.
Industrial Production Methods
On an industrial scale, the production of 1-Hexadecanol, 2-amino-, (2R)- often involves the catalytic hydrogenation of 2-nitrohexadecanol. This process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Hexadecanol, 2-amino-, (2R)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Further reduction can convert the amino group into an alkylamine.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alkylamines.
Substitution: Alkyl halides, esters.
Scientific Research Applications
1-Hexadecanol, 2-amino-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of bioactive lipids and surfactants.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism by which 1-Hexadecanol, 2-amino-, (2R)- exerts its effects is primarily through its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of membrane-bound proteins and enzymes.
Comparison with Similar Compounds
1-Hexadecanol, 2-amino-, (2R)- can be compared with other similar compounds such as:
1-Hexadecanol: Lacks the amino group, making it less reactive in certain chemical transformations.
2-Amino-1-octadecanol: Has a longer hydrocarbon chain, which can affect its solubility and interaction with biological membranes.
2-Amino-1-dodecanol: Shorter chain length, leading to different physical properties and applications.
The uniqueness of 1-Hexadecanol, 2-amino-, (2R)- lies in its specific chain length and chiral center, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
184850-77-9 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
(2R)-2-aminohexadecan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3/t16-/m1/s1 |
InChI Key |
MNGRWBQCRJBGSJ-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](CO)N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


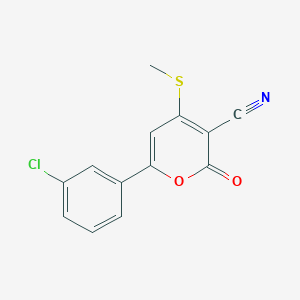
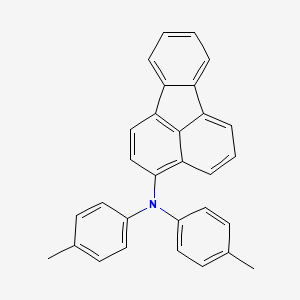

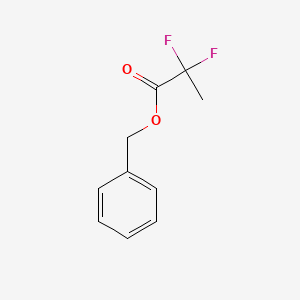
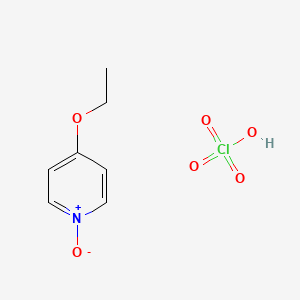
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
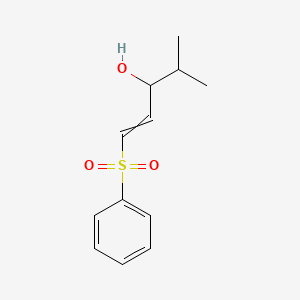
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
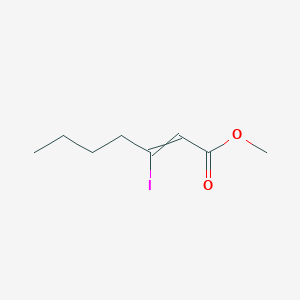
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)

![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
